

How to reduce artifacts in DHOG-enhanced microCT

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DHOG

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Technical Support Center: DHOG-Enhanced MicroCT

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce artifacts in **DHOG**-enhanced microCT imaging.

Troubleshooting Guides

This section provides solutions to specific artifacts that may be encountered during **DHOG**-enhanced microCT experiments.

Issue: Dark streaks or cupping artifacts are obscuring details in the liver.

This is likely due to beam hardening, an effect that is more pronounced with highly attenuating contrast agents like **DHOG**.

Troubleshooting Steps:

- **Pre-Scan Filtration:** Employ a physical filter (e.g., a thin plate of aluminum or copper) between the X-ray source and the subject. This pre-hardens the beam by removing lower-energy X-rays that are more likely to be absorbed and cause artifacts.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Increase Tube Voltage (kVp):** A higher tube voltage results in a more energetic X-ray beam that is less susceptible to beam hardening.[3] Note that this may decrease contrast in softer tissues.
- **Software-Based Correction:** Utilize beam hardening correction algorithms during image reconstruction. Most modern microCT systems offer this as a standard feature.[2][3]
- **Phantom-Based Calibration:** Scan a phantom of a known material and geometry. The resulting data can be used to create a correction profile to compensate for beam hardening in your experimental scans.
- **Optimize **DHOG** Concentration and Timing:** While a high concentration of **DHOG** in the liver is desirable for contrast, it can increase beam hardening. Consider optimizing the injected dose and the imaging time point post-injection to achieve a balance between sufficient contrast and manageable artifacts.

Issue: Concentric rings are superimposed on the reconstructed images.

These are known as ring artifacts and are typically caused by detector imperfections or miscalibration.

Troubleshooting Steps:

- **Detector Calibration:** Perform a new detector calibration (also known as flat-field correction) before your scan. This can often correct for non-uniform detector element responses.
- **Post-Processing Ring Artifact Removal:** Apply a ring artifact removal algorithm to the reconstructed images. These algorithms often work by transforming the image to polar coordinates, identifying and filtering the stripes that correspond to rings in Cartesian coordinates.[4][5]
- **Sinogram-Based Correction:** Some advanced software allows for the correction of stripe artifacts directly in the sinogram data before reconstruction. Methods can include filtering in the Fourier domain or using median filters.[6]

Issue: Blurring or ghosting is visible in the images, particularly at the edges of organs.

This is indicative of motion artifacts, which can be caused by the animal's breathing or slight movements during the scan.

Troubleshooting Steps:

- **Respiratory Gating:** Use a respiratory gating system to acquire data only during specific phases of the breathing cycle, typically at end-expiration when motion is minimal.^{[7][8]}
- **Anesthesia Management:** Ensure the animal is under a stable plane of anesthesia to minimize voluntary and involuntary movements. Monitor vital signs throughout the scan.
- **Short Scan Times:** If gating is not available, reducing the total scan time can minimize the opportunity for motion. This may involve a trade-off with image noise.
- **Post-Scan Motion Correction:** Some advanced reconstruction software includes algorithms to retrospectively correct for motion artifacts.^{[1][9]}

Frequently Asked Questions (FAQs)

Q1: What is the optimal X-ray tube voltage (kVp) for **DHOG**-enhanced microCT?

A1: The optimal kVp will depend on the specific microCT system, the size of the animal, and the desired balance between contrast and artifact reduction. A good starting point for mice is typically in the range of 50-80 kVp. Higher kVp settings (e.g., 70-80 kVp) can help to reduce beam hardening artifacts caused by the high iodine concentration of **DHOG** in the liver.^[3] However, this may also reduce the contrast-to-noise ratio (CNR). It is recommended to perform pilot scans with different kVp settings to determine the optimal value for your specific experimental setup.

Q2: How can I improve the contrast-to-noise ratio (CNR) in my **DHOG**-enhanced images?

A2: Improving CNR is crucial for clear visualization of liver lesions. Here are several approaches:

- Optimize **DHOG** Protocol: Ensure you are using the recommended dose and imaging window for **DHOG** to achieve maximum accumulation in the liver.
- Increase Scan Time/Projections: A longer scan with more projections will generally increase the signal-to-noise ratio (SNR) and subsequently the CNR.
- Frame Averaging: Averaging multiple frames at each projection angle can reduce random noise.
- Reconstruction Kernel: Use a "soft" reconstruction kernel or filter, which can reduce noise at the expense of some spatial resolution.[\[1\]](#)
- Post-Processing Filters: Apply noise-reducing filters (e.g., median or Gaussian filters) to the reconstructed images, being mindful of potential blurring of fine details.[\[10\]](#)

Q3: Can the use of **DHOG** itself introduce new artifacts?

A3: While **DHOG** is designed to enhance contrast, its high concentration of iodine can exacerbate certain artifacts, most notably beam hardening.[\[11\]](#) This is because the iodine strongly attenuates lower-energy X-rays, leading to the characteristic cupping and streak artifacts. The troubleshooting steps for beam hardening mentioned above are particularly important for **DHOG**-enhanced imaging.

Q4: Are there any specific sample preparation steps to reduce artifacts when using **DHOG**?

A4: Proper sample preparation is key. Ensure the animal is properly anesthetized and immobilized to prevent motion artifacts. If performing ex vivo scans, ensure the tissue is adequately fixed to prevent degradation and gas formation, which can introduce artifacts.

Data and Protocols

Table 1: Quantitative Comparison of Beam Hardening Reduction Techniques

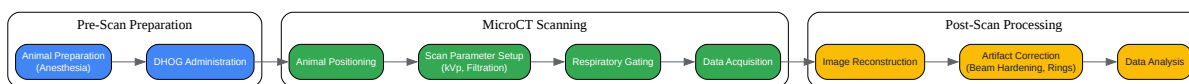
Technique	Parameter Changed	Typical Reduction in Cupping Artifact (%)	Effect on CNR	Reference
Physical Filtration	Added 0.5 mm Al filter	15-25%	May slightly decrease	[12]
Increased kVp	From 50 to 80 kVp	20-30%	May decrease	[3]
Software Correction	Algorithm applied	30-50%	Generally improves	[2]

Note: The values presented are illustrative and can vary significantly based on the specific microCT system, sample, and contrast agent concentration.

Experimental Protocol: Respiratory Gating for Motion Artifact Reduction

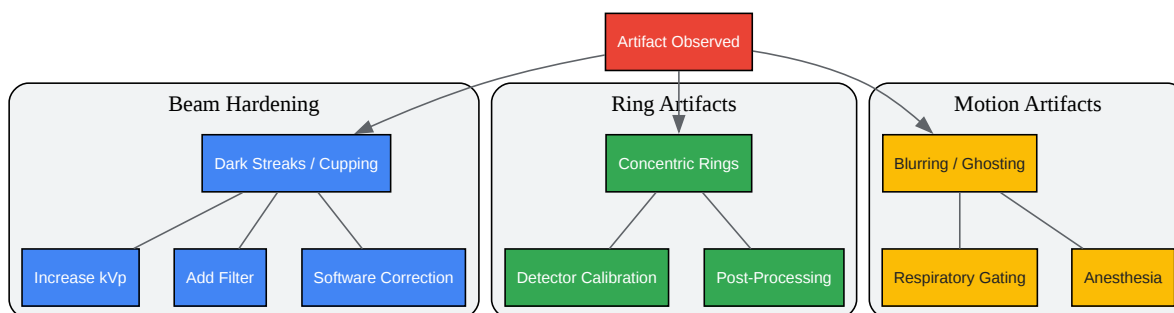
- **Animal Preparation:** Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed.
- **Monitoring:** Place a pressure-sensitive pad under the animal's thorax or abdomen to detect respiratory movements. Connect the sensor to the gating system.
- **Signal Calibration:** Observe the respiratory waveform on the gating system's software. Set the trigger window to correspond to the end-expiratory phase of the breathing cycle.
- **Acquisition:** Start the microCT scan with the gating system enabled. The scanner will only acquire projection data when the respiratory signal is within the defined trigger window.
- **Reconstruction:** The acquired projections are then used to reconstruct a 3D image with reduced motion artifacts.[\[7\]](#)

Visualizations



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Caption: Workflow for **DHOG**-enhanced microCT imaging.



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Caption: Troubleshooting logic for common microCT artifacts.

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- To cite this document: BenchChem. [How to reduce artifacts in DHOG-enhanced microCT]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041213#how-to-reduce-artifacts-in-dhog-enhanced-microct]

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